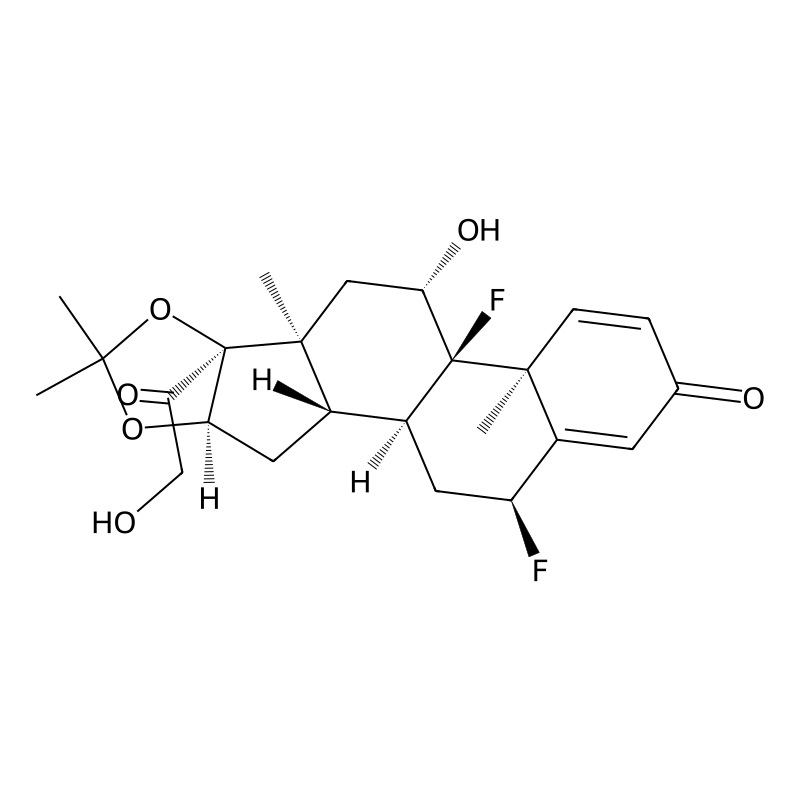

Fluocinolone acetonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM

Synonyms

Canonical SMILES

Isomeric SMILES

Topical Treatment of Psoriasis

Scientific Field: Dermatology

Summary of Application: Fluocinolone acetonide (FLU) and acitretin (ACT) are widely used antipsoriatic drugs.

Methods of Application: In this study, topical nanostructured lipid carriers (NLCs) were fabricated to reduce the side effects and enhance the therapeutic efficacy.

Articular Surface Regeneration

Scientific Field: Orthopedics

Summary of Application: Fluocinolone acetonide (FA) in combination with transforming growth factor beta 3 (TGF‐β3) strongly potentiated chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs).

Methods of Application: In an in vivo cartilage defect model in knee joints of immunocompromised mice, transplantation of FA/TGF‐β3–treated hBMSCs could completely repair the articular surface.

Results or Outcomes: Analysis of the intracellular pathways revealed that FA enhanced TGF‐β3–induced phosphorylation of Smad2 and Smad3.

Soil Analysis

Scientific Field: Environmental Science

Summary of Application: Fluocinolone acetonide may be used as a reference standard in the analysis of fluocinolone acetonide in samples of soil.

Methods of Application: The analysis is done via pressurized liquid extraction (PLE) and solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).

Dermatology

Summary of Application: Fluocinolone acetonide is primarily used in dermatology to reduce skin inflammation and relieve itching.

Inhibition of Tumor Cells

Scientific Field: Oncology

Summary of Application: Fluocinolone acetonide can act as an inhibitor of tumor cells.

Regulation of Lipid Metabolism

Scientific Field: Biochemistry

Summary of Application: Fluocinolone acetonide can regulate lipid metabolism by modulating gene expression.

High-Throughput Screening

Fluocinolone acetonide is a synthetic fluorinated corticosteroid primarily utilized in dermatology for its anti-inflammatory and antipruritic properties. The compound is characterized by its chemical formula and a molar mass of approximately 452.49 g/mol. It was first synthesized in 1959 at Syntex Laboratories in Mexico City and was subsequently marketed under various brand names, including Synalar and Iluvien . The fluorine substitution at the 9 position significantly enhances its biological activity compared to other corticosteroids .

Fluocinolone acetonide's anti-inflammatory effect stems from its interaction with glucocorticoid receptors within skin cells []. Upon binding, it triggers a cascade of events leading to:

- Decreased production of inflammatory mediators like prostaglandins and leukotrienes [].

- Reduced immune cell migration and activation at the inflammation site [].

- Inhibition of blood vessel dilation, thereby minimizing redness and swelling [].

These actions collectively alleviate symptoms like itching, redness, and inflammation associated with various skin conditions [].

- Hydroxylation: This process occurs primarily in the liver, where cytochrome P450 enzymes, particularly CYP3A4, mediate its metabolism.

- Conjugation: The metabolites are often conjugated to glucuronic acid or sulfate for excretion.

- Reduction: Some metabolic pathways involve the reduction of double bonds in the steroid structure.

These reactions facilitate the elimination of fluocinolone acetonide through renal excretion .

Fluocinolone acetonide exhibits potent anti-inflammatory effects by binding to glucocorticoid receptors in target tissues. Upon binding, the receptor-ligand complex translocates into the nucleus and interacts with glucocorticoid response elements, leading to the upregulation of anti-inflammatory proteins such as lipocortins. This action inhibits phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes . Additionally, fluocinolone acetonide has been shown to enhance chondrogenesis in bone marrow mesenchymal stem cells, significantly increasing collagen type II levels compared to other corticosteroids like dexamethasone .

The synthesis of fluocinolone acetonide involves several steps:

- Starting Material: The synthesis typically begins with a precursor steroid compound.

- Fluorination: Introduction of fluorine atoms at specific positions (notably positions 6 and 9) is achieved through electrophilic fluorination reactions.

- Acetylation: The hydroxyl groups are protected or modified via acetylation to enhance stability and efficacy.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels.

This multi-step synthesis highlights the complexity involved in producing this effective corticosteroid .

Fluocinolone acetonide is widely used for:

- Dermatological Treatments: It is effective in treating conditions such as eczema, psoriasis, dermatitis, and allergic reactions by reducing inflammation and itching.

- Ophthalmic Uses: Intravitreal implants containing fluocinolone acetonide are utilized for treating non-infectious uveitis and diabetic macular edema .

- Combination Therapies: It is often included in combination products for enhanced therapeutic effects, such as Tri-Luma, which combines fluocinolone with hydroquinone and tretinoin for skin lightening .

Fluocinolone acetonide may interact with various medications due to its hepatic metabolism. Notable interactions include:

- Cytochrome P450 Inhibitors/Inducers: Drugs that affect CYP3A4 can alter fluocinolone acetonide levels, potentially enhancing or reducing its effectiveness.

- Other Corticosteroids: Concurrent use may increase the risk of systemic side effects due to cumulative corticosteroid exposure.

Clinical monitoring is recommended when fluocinolone acetonide is used alongside these agents to mitigate adverse effects .

Several compounds share structural and functional similarities with fluocinolone acetonide. Here are some notable examples:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Dexamethasone | C22H29FO5 | Potent anti-inflammatory; widely used in various conditions. |

| Triamcinolone Acetonide | C21H27O6 | Similar anti-inflammatory properties; often used topically. |

| Betamethasone | C22H29FO5 | Strong anti-inflammatory effects; used in skin conditions and allergies. |

| Mometasone Furoate | C27H30Cl2O6S | Potent topical corticosteroid; effective for allergic rhinitis. |

Uniqueness of Fluocinolone Acetonide

Fluocinolone acetonide's uniqueness lies in its fluorination at specific positions, which enhances its potency and selectivity for glucocorticoid receptors compared to other corticosteroids. Its ability to significantly promote chondrogenesis further distinguishes it from similar compounds, making it particularly valuable in regenerative medicine applications .

Solubility Profiling

The solubility behavior of fluocinolone acetonide demonstrates marked variation across different solvent systems, reflecting its predominantly lipophilic nature with limited hydrophilic character [1] [2]. The compound exhibits practically insoluble characteristics in water, with solubility values typically below 0.01 mg/mL [1] [3]. This poor aqueous solubility is a defining characteristic that influences formulation strategies and bioavailability considerations.

In organic solvents, fluocinolone acetonide demonstrates significantly enhanced solubility. Dimethyl sulfoxide represents the most effective solubilizing medium, achieving concentrations of 90.0 mg/mL (198.89 mM) [2]. Ethanol provides moderate solubility at 12.0 mg/mL (26.51 mM) [2], while acetone and methanol both demonstrate good solubilizing capacity, classified as "soluble" with concentrations exceeding 10 mg/mL [1] [4]. Chloroform exhibits limited solubilizing capacity, categorized as "slightly soluble" with concentrations between 0.1-1 mg/mL [1] [4].

The solubility in n-octanol reaches 9.8 mg/mL [5], which is particularly relevant for partition coefficient determinations and lipophilicity assessments. In phosphate buffered saline at pH 7.4, the solubility is severely limited to 0.017 mg/mL (0.038 mM) [5], emphasizing the compound's preference for lipophilic environments.

Cosolvent systems demonstrate enhanced solubilization capacity. Propylene glycol exhibits the highest solubilizing power among cosolvents with a solubility parameter of 3.06×10⁻² followed by glycerin at 0.95×10⁻² [6]. These cosolvent systems are particularly valuable for pharmaceutical formulations requiring enhanced drug dissolution.

Partition Coefficients

The partition coefficient behavior of fluocinolone acetonide reflects its substantial lipophilic character and tissue binding affinity. The logarithmic distribution coefficient (Log D) for the n-octanol/water system at pH 7.4 and 37°C is 2.56 [7] [8] [9], corresponding to a partition coefficient of approximately 363 [7] [8]. This value indicates a strong preference for lipophilic phases, being 4.02-fold higher than dexamethasone and comparable to triamcinolone acetonide [7] [8].

The partition coefficient demonstrates concentration-dependent behavior in certain systems. In isopropyl myristate/propylene glycol-water mixtures, the partition coefficient varies with vehicle composition, allowing for formulation optimization [10]. This concentration dependency suggests saturable binding mechanisms in complex formulation matrices.

Tissue partition coefficients reveal significant accumulation potential in biological tissues. Trabecular meshwork tissue demonstrates the highest partition coefficients, ranging from 7.4 to 9.5 depending on drug concentration [7]. Human lens tissue exhibits moderate partition coefficients between 0.87 and 4.18 [7], while bovine lens tissue shows values from 0.35 to 1.56 [7]. These tissue-specific partition coefficients correlate positively with the compound's lipophilicity and have implications for ocular drug delivery and potential adverse effects.

pH-Dependent Solubility

The solubility of fluocinolone acetonide exhibits minimal pH dependence under physiological conditions due to its non-ionizable nature [11]. The compound contains no ionizable functional groups that would undergo protonation or deprotonation within the physiological pH range. However, pH influences the stability and degradation kinetics rather than direct solubility effects.

In pharmaceutical formulations, pH optimization focuses on stability enhancement rather than solubility improvement. The predicted pKa value of 12.78 ± 0.70 [1] indicates that the compound remains essentially neutral across the entire physiological pH range, confirming the absence of significant pH-dependent solubility changes.

Cosolvent systems containing pH-modifying agents may indirectly affect apparent solubility through alterations in solvent properties and drug-solvent interactions. However, these effects are primarily attributed to cosolvent properties rather than direct pH-drug interactions.

Thermal Stability Analysis

Fluocinolone acetonide demonstrates complex thermal behavior characterized by multiple phase transitions and decomposition pathways. The compound exhibits three distinct crystalline polymorphs designated as forms A, B, and C, each with unique thermal signatures [12] [13].

The melting point of fluocinolone acetonide ranges from 266-269°C under standard conditions [1] [14], with decomposition occurring at approximately 270°C [3] [15]. This narrow temperature range between melting and decomposition indicates limited thermal stability at elevated temperatures. The compound remains stable up to approximately 250°C, beyond which degradation processes become significant [13].

Differential scanning calorimetry analysis reveals distinct thermal events for each polymorphic form. Form A exhibits two endothermic peaks: a broad transition at 180-220°C corresponding to solid-solid conversion to form B, followed by melting at 280°C [13]. Form B demonstrates a single endothermic peak at 280°C representing fusion with concurrent decomposition [13]. Form C shows an exothermic peak between 150-180°C indicating irreversible conversion to form B [13].

The thermal stability demonstrates temperature-dependent degradation kinetics following Arrhenius behavior. Weight loss analysis indicates initial moisture loss from 35-120°C (approximately 2%), followed by solvent removal from crystalline lattices at 120-220°C, and finally rapid decomposition beginning at 270°C [13].

Degradation Kinetics

The degradation kinetics of fluocinolone acetonide follow pseudo-first-order kinetics with strong temperature and pH dependence [11]. The degradation mechanism involves hydrolysis reactions catalyzed by hydrogen ions, hydroxide ions, and neutral pathways [11].

The overall degradation rate constant is described by the comprehensive equation:

kₒᵦₛ = exp[22.5 - (17,200/RT)] + exp[38.7 - (22,200/RT)] × [H⁺] + exp[49.5 - (21,100/RT)] × [OH⁻] [11]

This equation encompasses three parallel degradation pathways: neutral hydrolysis with an activation energy of 143.0 kJ/mol, acid-catalyzed hydrolysis with 184.6 kJ/mol, and base-catalyzed hydrolysis with 175.4 kJ/mol [11].

The pH-rate profile demonstrates minimum degradation near pH 4.0, with accelerated degradation at both acidic and basic conditions [11]. In cream formulations, pH 4.0 provides optimal stability, while pH 2.3 and 6.0 result in accelerated degradation [11]. This pH-dependent behavior is consistent with the proposed hydrolysis mechanism involving both acid and base catalysis.

Temperature effects on degradation follow Arrhenius kinetics across the temperature range of 23-80°C [11]. The activation energies for different degradation pathways indicate that base-catalyzed hydrolysis predominates at higher temperatures, while acid-catalyzed reactions become more significant at lower pH values [11].

In pharmaceutical formulations, degradation kinetics vary with formulation composition and storage conditions. Combined ointment formulations demonstrate extended stability, with 90% of the active ingredient remaining after 24 months at 25°C [16] [17]. However, photodegradation under UV radiation at 254 nm results in complex kinetics with significantly reduced stability, requiring light protection during storage [18].

Arrhenius Behavior Prediction

The Arrhenius behavior of fluocinolone acetonide degradation enables quantitative prediction of stability under various temperature conditions. The three-pathway degradation model provides activation energies ranging from 143.0 to 184.6 kJ/mol, depending on the catalytic mechanism [11].

For neutral hydrolysis, the Arrhenius parameters predict temperature-dependent degradation rates according to the expression exp[22.5 - (17,200/RT)] [11]. This relationship enables shelf-life predictions at different storage temperatures and supports accelerated stability testing protocols.

The acid-catalyzed pathway demonstrates higher activation energy (184.6 kJ/mol) compared to neutral hydrolysis (143.0 kJ/mol), indicating greater temperature sensitivity under acidic conditions [11]. The base-catalyzed pathway exhibits intermediate activation energy (175.4 kJ/mol), suggesting moderate temperature dependence under alkaline conditions [11].

Arrhenius analysis supports the prediction that degradation rates double approximately every 10°C increase in temperature, consistent with general pharmaceutical stability principles. This temperature coefficient enables extrapolation of stability data from accelerated testing conditions to normal storage temperatures.

The predictive capability of the Arrhenius model has been validated through long-term stability studies demonstrating agreement between predicted and observed degradation rates [11]. This validation supports the use of Arrhenius parameters for formulation optimization and shelf-life determination under various storage conditions.

Purity

Physical Description

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.48 (LogP)

2.48

Odor

Appearance

Melting Point

266 °C

Storage

UNII

GHS Hazard Statements

H315 (41.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (41.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (59.79%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Secondary prevention of non-infectious uveitis, Treatment of chronic non-infectious uveitis

Treatment of dermatitis and eczema

Treatment of diabetic macular oedema

Therapeutic Uses

WITH EXCEPTION OF SUBSTITUTION THERAPY, USE OF CORTICOSTEROIDS & THEIR CONGENERS IN DISEASE IS EMPIRICAL. ...FOR ANY DISEASE, IN ANY PT, APPROPRIATE DOSE TO ACHIEVE GIVEN THERAPEUTIC EFFECT MUST BE DETERMINED BY TRIAL & ERROR & MUST BE REEVALUATED FROM TIME TO TIME AS STAGE & ACTIVITY OF DISEASE ALTER... /CORTICOSTEROID/

GLUCOCORTICOID WITH POTENT ANTI-INFLAMMATORY & METABOLIC ACTIONS & NEGLIGIBLE MINERALOCORTICOID ACTIONS.

IT IS EMPLOYED TOPICALLY IN TREATMENT OF VARIOUS DERMATOSES. IN RESISTANT NUMMULAR DERMATITIS, PSORIASIS, OR CHRONIC NEURODERMATITIS USUALLY USED UNDER OCCLUSIVE DRESSINGS.

For more Therapeutic Uses (Complete) data for FLUOCINOLONE ACETONIDE (7 total), please visit the HSDB record page.

Pharmacology

Fluocinolone Acetonide is the acetonide salt form of fluocinolone, a synthetic fluorinated corticosteroid with antiinflammatory, antipruritic and vasoconstrictive properties. Fluocinolone is a glucocorticoid receptor agonist that binds to cytoplasmic glucocorticoid receptors and subsequently translocates to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both are potent mediators of inflammation. Fluocinolone exerts its vasoconstrictive effect through inhibition of nitric oxide synthase, thereby blocking nitric oxide production and effectively diminishing the effect of nitric oxide on vascular smooth muscles leading to reduced blood flow.

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AA - Corticosteroids

C05AA10 - Fluocinolone acetonide

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC04 - Fluocinolone acetonide

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BA - Corticosteroids, plain

S01BA15 - Fluocinolone acetonide

S - Sensory organs

S02 - Otologicals

S02B - Corticosteroids

S02BA - Corticosteroids

S02BA08 - Fluocinolone acetonide

Mechanism of Action

CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/

...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Fluocinolone acetonide is mainly excreted by the kidneys. It is important to mention that the systemically absorbed dose is very minimal.

This pharmacokinetic parameter is not relevant as the systemic absorption of fluocinolone acetonide is very minimal.

This pharmacokinetic parameter is not relevant as the systemic absorption of fluocinolone acetonide is very minimal and the concentration in urine is lower than the minimum quantitation limit.

METABOLISM OF CORTICOSTEROIDS IS GREATLY SLOWED BY INTRODUCTION OF THE 1,2 DOUBLE BOND OR A FLUORINE ATOM INTO MOLECULE, & HALF-LIFE IS CORRESPONDINGLY PROLONGED. /CORTICOSTEROIDS/

(14)C WAS RAPIDLY & MAINLY EXCRETED IN 48-HR FECES (90%), VIA BILE (70% IN 24 HR), & IN URINE (8%). AFTER DERMAL APPLICATION OF CREAM CONTAINING [(14)C]FLUOCINOLONE ACETONIDE TO MICE, GREATER THAN 7% OF (14)C WAS ABSORBED.

...WITHIN 1 HR OF SC DOSE OF [(14)C]FLUOCINOLONE ACETONIDE TO MICE, LARGE AMT...PRESENT IN LIVER & INJECTION SITE, LOWER AMT IN PANCREAS, KIDNEYS, SALIVARY GLANDS, MYOCARDIUM, PITUITARY, & LACRIMAL GLANDS. TISSUE (14)C DECR FAIRLY RAPIDLY DURING 24 HR, EXCEPT IN LIVER & INTESTINES, BECAUSE OF BILIARY SECRETION...

PENETRATION OF...FLUOCINOLONE ACETONIDE...TOPICALLY APPLIED, THROUGH HUMAN ABDOMINAL SKIN WAS OPTIMAL WHEN CONCN OF DRUGS WAS MAXIMAL WHILE MAINTAINING FAVORABLE PARTITION COEFFICIENT BETWEEN SKIN BARRIER & VEHICLE.

For more Absorption, Distribution and Excretion (Complete) data for FLUOCINOLONE ACETONIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

...IT IS GENERALLY ASSUMED THAT METAB OF /CORTISOL &/ ITS CONGENERS & SYNTH DERIV IS QUALITATIVELY SIMILAR. ...METABOLIZED PRINCIPALLY BY REDN OF RING A, REDN OF KETONE AT C 20, & CLEAVAGE OF SIDE CHAIN. METABOLITES ARE EXCRETED...AS GLUCURONIDES, SULFATES, & UNCONJUGATED COMPOUNDS. /CORTICOSTEROIDS/

Wikipedia

Stigmatellin

Drug Warnings

EVEN IN INSTANCES IN WHICH NEARLY WHOLE BODY HAS BEEN COVERED BY CREAM CONTAINING CORTICOID, EVIDENCES OR SYSTEMIC SIDE EFFECTS ARE RARE. ... TOPICAL FLUOCINOLONE IS CONTRAINDICATED IN PRESENCE OF TUBERCULOSIS, FUNGAL INFECTIONS, & MOST VIRAL LESIONS OF SKIN (VACCINIA, VARICELLA, HERPES SIMPLEX, ETC).

...CAUTION SHOULD BE EXERCISED IF FLUORINATED PREPN ARE USED ON FACE OR OTHER COSMETICALLY IMPORTANT AREAS, SINCE PARADOXICAL SKIN ERUPTIONS MAY OCCUR WITH LONG-TERM USE.

VET: SOLN IN PROPYLENE GLYCOL USUALLY PRODUCES FAR MORE THAN "TRANSIENT STINGING SENSATION" DESCRIBED BY MFR & SHOULD BE AVOIDED ESP ON RAW OR DENUDED AREAS.

For more Drug Warnings (Complete) data for FLUOCINOLONE ACETONIDE (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Interactions

Stability Shelf Life

Dates

2: Ciulla TA, Harris A, McIntyre N, Jonescu-Cuypers C. Treatment of diabetic macular edema with sustained-release glucocorticoids: intravitreal triamcinolone acetonide, dexamethasone implant, and fluocinolone acetonide implant. Expert Opin Pharmacother. 2014 May;15(7):953-9. doi: 10.1517/14656566.2014.896899. Epub 2014 Mar 24. Review. PubMed PMID: 24661081.

3: Messenger WB, Beardsley RM, Flaxel CJ. Fluocinolone acetonide intravitreal implant for the treatment of diabetic macular edema. Drug Des Devel Ther. 2013 May 24;7:425-34. doi: 10.2147/DDDT.S44427. Print 2013. Review. PubMed PMID: 23737661; PubMed Central PMCID: PMC3668088.

4: Sanford M. Fluocinolone acetonide intravitreal implant (Iluvien®): in diabetic macular oedema. Drugs. 2013 Feb;73(2):187-93. doi: 10.1007/s40265-013-0010-x. Review. PubMed PMID: 23335133.

5: Schwartz SG, Flynn HW Jr. Fluocinolone acetonide implantable device for diabetic retinopathy. Curr Pharm Biotechnol. 2011 Mar 1;12(3):347-51. Review. PubMed PMID: 20939799.

6: Fluocinolone acetonide ophthalmic--Bausch & Lomb: fluocinolone acetonide Envision TD implant. Drugs R D. 2005;6(2):116-9. Review. PubMed PMID: 15777105.

7: Mazurkiewicz W. [Fluocinolone acetonide in dermatological practice]. Przegl Dermatol. 1975 Jan-Feb;62(1):121-5. Review. Polish. PubMed PMID: 1089265.

8: Brumm MV, Nguyen QD. Fluocinolone acetonide intravitreal sustained release device--a new addition to the armamentarium of uveitic management. Int J Nanomedicine. 2007;2(1):55-64. Review. PubMed PMID: 17722513; PubMed Central PMCID: PMC2673825.